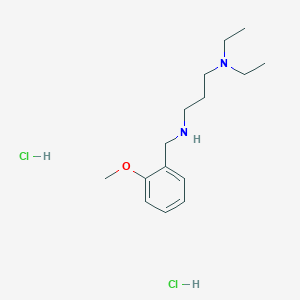![molecular formula C19H23ClN4O B4877435 N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide disrupts these pathways and prevents the proliferation and survival of cancer cells, as well as the activation of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK phosphorylation, induction of apoptosis (programmed cell death) in cancer cells, and reduction of cytokine production and immune cell activation in autoimmune diseases. N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has also been shown to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide for lab experiments is its selectivity for BTK, which allows for more specific targeting of cancer cells and immune cells. Additionally, N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to have good pharmacokinetic properties, which make it easier to administer and study in animal models. However, one limitation of N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide is its potential toxicity, which requires careful monitoring and evaluation in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide, which could help to personalize treatment for individual patients. Additionally, further studies are needed to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide in clinical trials, and to explore its potential for the treatment of other diseases beyond cancer and autoimmune disorders.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-(4-methylbenzyl)piperazine to form the corresponding amide intermediate. This intermediate is then treated with acetic anhydride and triethylamine to yield the final product, N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide. The synthesis process has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, multiple myeloma, and rheumatoid arthritis. In these studies, N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide in humans.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-15-2-4-16(5-3-15)13-23-8-10-24(11-9-23)14-19(25)22-18-7-6-17(20)12-21-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVMQCMXPWRVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]-N~2~-(phenylacetyl)glycinamide](/img/structure/B4877360.png)
![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)



![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)
